3-Phenyl-3-butenenitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14908-85-1 |
|---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-phenylbut-3-enenitrile |
InChI |
InChI=1S/C10H9N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6H,1,7H2 |
InChI Key |
QMFVYCZFUFUWDG-UHFFFAOYSA-N |
SMILES |
C=C(CC#N)C1=CC=CC=C1 |
Canonical SMILES |
C=C(CC#N)C1=CC=CC=C1 |
Synonyms |
3-Phenyl-3-butenenitrile |
Origin of Product |
United States |
Chemical Reactivity, Reaction Mechanisms, and Selectivity in 3 Phenyl 3 Butenenitrile Chemistry
Reactions of the Nitrile Functional Group
The nitrile group is characterized by a strongly polarized carbon-nitrogen triple bond, with the carbon atom being electrophilic. This polarity allows for a variety of nucleophilic addition reactions. masterorganicchemistry.com
Nucleophilic Additions to the Nitrile
Nucleophilic attack on the electrophilic carbon of the nitrile group is a common reaction pathway, leading to the formation of an intermediate imine anion. This intermediate can then be further transformed depending on the nucleophile and reaction conditions. scilit.com
Hydrolysis: In the presence of aqueous acid or base, 3-phenyl-3-butenenitrile can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid. Acid-catalyzed hydrolysis begins with the protonation of the nitrogen atom, which enhances the electrophilicity of the nitrile carbon for attack by water. beilstein-journals.org Conversely, in basic conditions, the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. scilit.com
Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) can achieve this transformation. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. chemistrysteps.com The initial addition forms an imine anion, which then undergoes a second hydride addition to yield a dianion. Subsequent workup with water protonates the dianion to give the primary amine, 4-phenyl-3-buten-1-amine. chemistrysteps.com Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde after hydrolysis of the intermediate imine. rsc.org
Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the nitrile group to form ketones after an aqueous workup. The organometallic reagent acts as a carbon-based nucleophile, attacking the electrophilic nitrile carbon to form a new carbon-carbon bond. youtube.com The initial product is an imine anion salt, which upon hydrolysis is converted to a ketone. masterorganicchemistry.com For example, the reaction of this compound with methylmagnesium bromide, followed by hydrolysis, would yield 4-phenyl-3-buten-2-one.
| Reagent | Product | Reaction Type |
|---|---|---|
| H₃O⁺ / H₂O, heat | 3-Phenyl-3-butenoic acid | Hydrolysis |
| 1. LiAlH₄; 2. H₂O | 4-Phenyl-3-buten-1-amine | Reduction |
| 1. CH₃MgBr; 2. H₃O⁺ | 4-Phenyl-3-buten-2-one | Grignard Reaction |
C-CN Bond Activation and Cleavage Processes
While the C-CN bond is generally robust, it can be cleaved under certain conditions, a process known as decyanation. researchgate.net This transformation is valuable in organic synthesis as it allows the nitrile group to be used as a removable activating group. organic-chemistry.org
Reductive Decyanation: Reductive decyanation involves the removal of the cyano group and its replacement with a hydrogen atom. This can be achieved using various reducing agents, including metal-ammonia solutions (e.g., Na/NH₃), transition metal catalysts, or radical-based reagents. beilstein-journals.orgnih.gov For instance, nickel-catalyzed reductive decyanation has been shown to be effective for various nitriles. wikipedia.org The mechanism often involves single-electron transfer to the nitrile, leading to the formation of a radical anion which then expels the cyanide ion. d-nb.info
Transition Metal-Mediated C-CN Activation: Transition metal complexes can activate and cleave the C-CN bond through oxidative addition. This process is particularly relevant in the context of α,β-unsaturated nitriles where the metal can coordinate to the π-system. researchgate.net This activation can lead to a variety of subsequent functionalization reactions.
Reactions of the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is activated by its conjugation with both the phenyl ring and the electron-withdrawing nitrile group. This makes it susceptible to various addition reactions.
Electrophilic Additions
The π electrons of the double bond can act as a nucleophile, attacking electrophilic species. The regioselectivity of these additions is typically governed by the stability of the resulting carbocation intermediate.
Hydrohalogenation: The addition of hydrogen halides, such as HBr, proceeds via an electrophilic addition mechanism. The initial protonation of the double bond will occur at the carbon atom that leads to the more stable carbocation. In the case of this compound, protonation at the terminal carbon (C4) would generate a secondary carbocation at C3, which is stabilized by resonance with the adjacent phenyl group. Subsequent attack by the bromide ion would yield 3-bromo-3-phenylbutanenitrile as the major product, following Markovnikov's rule. askfilo.com
Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond is also an electrophilic addition reaction. This reaction typically proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion, resulting in an anti-addition product. The reaction of this compound with bromine would yield 3,4-dibromo-3-phenylbutanenitrile.
| Reagent | Major Product | Reaction Type |
|---|---|---|
| HBr | 3-Bromo-3-phenylbutanenitrile | Hydrohalogenation |
| Br₂ | 3,4-Dibromo-3-phenylbutanenitrile | Halogenation |
Conjugate Nucleophilic Additions (Michael Additions)
Due to the electron-withdrawing nature of the nitrile group, the β-carbon of the carbon-carbon double bond is electrophilic. This allows for 1,4-conjugate addition, also known as the Michael addition, with a variety of soft nucleophiles. wikipedia.org The reaction is initiated by the attack of the nucleophile at the β-position, leading to the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.com Subsequent protonation of the enolate at the α-carbon yields the final product. wikipedia.org
A wide range of nucleophiles can participate in Michael additions, including amines, thiols, and stabilized carbanions such as those derived from malonates and β-ketoesters. wikipedia.org For example, the reaction of this compound with a secondary amine, like diethylamine, would result in the formation of 3-(diethylamino)-3-phenylbutanenitrile. youtube.com
Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)
The double bond of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. wikipedia.org This type of reaction is a concerted pericyclic process involving a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile). wikipedia.org
A relevant example is the cycloaddition of nitrones to (E)-cinnamonitrile, a close structural analog of this compound. rsc.org In this reaction, the nitrone acts as the 1,3-dipole and adds across the carbon-carbon double bond of the cinnamonitrile (B126248) to yield a diastereomeric mixture of isoxazolidine-4-carbonitriles. rsc.org Similarly, this compound would be expected to react with nitrile oxides to form isoxazoline (B3343090) derivatives. researchgate.netnih.gov
The double bond can also potentially participate as a dienophile in Diels-Alder reactions, a [4+2] cycloaddition, to form six-membered rings. wikipedia.orgorganic-chemistry.org For this to be effective, the diene would typically need to be electron-rich, and the dienophile (this compound) is activated by the electron-withdrawing nitrile group. organic-chemistry.org
| Reaction Type | Reactant | Product Type |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrone (e.g., N-methyl-C-phenylnitrone) | Isoxazolidine |
| Diels-Alder Reaction | Conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene) | Cyclohexene derivative |
Olefin Metathesis and Related Transformations
Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org For a substrate like this compound, cross-metathesis offers a pathway to synthesize more complex unsaturated nitriles. This reaction is typically catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum, such as Grubbs and Schrock catalysts. wikipedia.orgsigmaaldrich.com
The development of stereoselective cross-metathesis reactions for generating alkenyl nitriles presents a significant challenge, primarily due to the small size of the cyano group. escholarship.org This often results in low stereoselectivity, with energy differences between Z and E isomers being minimal. escholarship.org However, advancements have led to catalysts capable of high Z-selectivity in the cross-metathesis of allylic-substituted olefins. rsc.orgnih.gov In a potential cross-metathesis reaction involving this compound and a partner olefin, the reaction would be driven by the entropically favored release of a volatile byproduct like ethylene. wikipedia.org The choice of catalyst and reaction conditions would be critical in controlling the stereochemical outcome of the newly formed double bond. escholarship.orgorganic-chemistry.org
Table 1: Common Catalysts in Olefin Metathesis
| Catalyst Type | Metal Center | Typical Characteristics | Key Researchers |
|---|---|---|---|
| Grubbs Catalysts | Ruthenium (Ru) | High tolerance to functional groups, stable in air and moisture. | Robert H. Grubbs |
| Schrock Catalysts | Molybdenum (Mo) or Tungsten (W) | Highly active, but sensitive to air and moisture. | Richard R. Schrock |
| Hoveyda-Grubbs Catalysts | Ruthenium (Ru) | Increased stability and catalyst recyclability. | Amir H. Hoveyda |
While specific studies on the olefin metathesis of this compound are not extensively detailed in the provided literature, the general reactivity of unsaturated and allylic nitriles suggests its viability in such transformations. escholarship.orgrsc.org
Reactions Involving the Phenyl Moiety
The phenyl group in this compound is susceptible to electrophilic aromatic substitution (SEAr), a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq
In electrophilic aromatic substitution, the substituent already present on the benzene (B151609) ring dictates the rate of reaction and the position of the incoming electrophile. wikipedia.org The butenenitrile group attached to the phenyl ring is generally considered to be an activating group, directing incoming electrophiles to the ortho and para positions. This is because alkyl and alkenyl groups donate electron density to the ring, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org
The SEAr mechanism proceeds in two main steps:
Attack on the electrophile : The aromatic π-system acts as a nucleophile, attacking the electrophile (E+). This step is typically the slow, rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.com
Deprotonation : A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. This step is fast. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions that could be applied to this compound are summarized in the table below.
Table 2: Key Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile | Typical Catalyst |
|---|---|---|---|
| Halogenation | Br₂, Cl₂ | Br⁺, Cl⁺ | FeBr₃, AlCl₃ |
| Nitration | HNO₃ | NO₂⁺ | H₂SO₄ |
| Sulfonation | SO₃ | SO₃ | H₂SO₄ |
| Friedel-Crafts Alkylation | R-Cl | R⁺ | AlCl₃ |
| Friedel-Crafts Acylation | R-COCl | R-CO⁺ | AlCl₃ |
These reactions would yield a mixture of ortho- and para-substituted derivatives of this compound. masterorganicchemistry.com
Functional groups introduced onto the phenyl ring via electrophilic aromatic substitution can be subsequently modified to create a diverse range of derivatives. For instance, a nitro group (–NO₂) introduced via nitration can be readily reduced to a primary amine group (–NH₂). This transformation is commonly achieved using reducing agents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation.
Similarly, an acyl group introduced via a Friedel-Crafts acylation can undergo reduction to an alkyl group. The Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are standard methods for this conversion. These subsequent modifications significantly expand the synthetic utility of the initial substitution products.
Isomerization Studies
The isomerization of unsaturated nitriles is a reaction of significant industrial and academic interest. Studies on butenenitrile isomers, particularly the conversion of 2-methyl-3-butenenitrile (B95465) to 3-pentenenitrile (B94367), provide a valuable model for understanding the potential isomerization of this compound. mdpi.comtue.nl
Nickel complexes, particularly those containing phosphorus-based ligands, are effective catalysts for the isomerization of butenenitriles. uu.nlresearchgate.net The catalytic cycle generally involves the coordination of the butenenitrile to a low-valent nickel(0) center, followed by oxidative addition, rearrangement, and reductive elimination steps. The specific ligand employed has a profound impact on the catalyst's activity and selectivity. researchgate.net For example, in the hydrocyanation of butadiene, the choice of phosphine (B1218219) or phosphite (B83602) ligands determines the ratio of branched (like 2-methyl-3-butenenitrile) to linear (3-pentenenitrile) products, with the former often being isomerized to the latter in a subsequent step. mdpi.comresearchgate.net Lewis acids can act as co-catalysts, accelerating the reaction rate. researchgate.net
Table 3: Representative Nickel Catalyst Systems for Butenenitrile Isomerization
| Nickel Precursor | Ligand Type | Co-catalyst (optional) | Key Feature |
|---|---|---|---|
| Ni(cod)₂ | Bidentate Phosphines (e.g., dppb) | Lewis Acid (e.g., ZnCl₂) | High selectivity for linear nitriles. mdpi.comresearchgate.net |
| Ni(cod)₂ | Monodentate Phosphites (e.g., P(O-o-tolyl)₃) | Lewis Acid (e.g., BPh₃) | Model system for mechanistic studies. researchgate.net |
| NiL₄ (L=phosphite) | Phosphite | None | Used in industrial adiponitrile (B1665535) process. tue.nl |
The isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile is a key step in the industrial production of adiponitrile. tue.nluu.nl Mechanistic investigations have revealed that the reductive elimination of the nitrile product is often the crucial, rate-determining step. uu.nlresearchgate.net
Two primary mechanisms have been proposed for the nickel-catalyzed isomerization of unsaturated nitriles like 2-methyl-3-butenenitrile. mdpi.comresearchgate.net These pathways offer a framework for understanding the potential isomerization of this compound.
Dehydrocyanation-Rehydrocyanation: This pathway involves the elimination of hydrogen cyanide (HCN) from the nitrile to form a diene, followed by the re-addition of HCN to a different position to yield the isomerized product. Evidence for this mechanism comes from experiments using deuterated substrates, which show statistical deuterium (B1214612) scrambling consistent with the elimination and re-addition of DCN. mdpi.com
Rearrangement via Allyl Intermediates: This is a widely accepted mechanism that does not involve the release of free HCN. mdpi.comresearchgate.net It proceeds through the following key steps:
Coordination : The C=C double bond of the butenenitrile coordinates to the Ni(0) center.
Oxidative Addition : The catalyst undergoes oxidative addition into the C–CN bond, breaking it and forming a Ni(II) π-allyl complex. mdpi.comresearchgate.net
Rearrangement : The π-allyl intermediate can isomerize, for example, from a branched (η³-1-methylallyl) to a linear (η³-crotyl) configuration.
Reductive Elimination : The C–CN bond reforms at a new position, and the isomerized nitrile product is released, regenerating the Ni(0) catalyst. mdpi.comresearchgate.net
Density Functional Theory (DFT) calculations and the isolation of intermediate Ni(II) allyl complexes provide strong support for the allyl intermediate pathway. mdpi.comresearchgate.net This mechanism elegantly explains the conversion of branched nitriles to more stable linear isomers without the need for a separate HCN source.
Influence of Ligand Design on Isomerization Efficiency and Selectivity
The isomerization of unsaturated nitriles, such as this compound, is a significant transformation in organic synthesis, often catalyzed by transition metal complexes. The efficiency and selectivity of these reactions are profoundly influenced by the design of the ligands coordinated to the metal center. Ligands can modulate the electronic and steric properties of the catalyst, thereby dictating the reaction rate, equilibrium position, and the distribution of isomeric products.
In nickel-catalyzed isomerization of analogous compounds like 2-methyl-3-butenenitrile (2M3BN) to 3-pentenenitrile (3PN), the choice of phosphine or phosphite ligands is critical. The catalytic activity can be hampered by the formation of catalyst inhibitors from side products. researchgate.net Thoughtful ligand design aims to suppress these deactivation pathways. For instance, the addition of specific bidentate phosphine ligands, such as 1,5-bis(diphenylphosphino)pentane (B1273038) (dppp5), to a catalyst system like NiL4 (where L is tri-O-p-tolyl phosphite) has been shown to significantly enhance the conversion of 2M3BN and maintain high selectivity for the desired linear nitrile, 3PN. researchgate.net This improvement is attributed to the formation of a new catalytic intermediate, (dppp5)NiL2, which is less susceptible to inhibition. researchgate.net
The steric and electronic properties of phosphine ligands also play a crucial role in rhodium-catalyzed reactions. In the hydrogenation and isomerization of alkenes, the steric crowding in the inner coordination shell of the rhodium catalyst, dictated by the ligand structure, affects the reaction rates. For example, rhodium complexes with rigid cyclic phosphine ligands demonstrate that subtle changes in the ligand's stereochemistry can lead to significant differences in catalytic activity and selectivity. duke.edu A correlation has been observed between the phosphine's diastereomeric form, the rotational barrier of the Rh-P bond, and the catalyst's performance in hydrogenation versus isomerization. duke.edu Specifically, greater steric crowding imposed by a ligand can favor hydrogenation over isomerization. duke.edu
The electronic properties of ligands are also a key determinant of selectivity. In palladium-catalyzed asymmetric allylic alkylation, the diastereoselectivity can be controlled by the electronic nature of monodentate, achiral phosphine ligands. nih.gov Triarylphosphine ligands with electron-donating or neutral substituents tend to favor one diastereomer, while those with electron-withdrawing substituents favor the other. nih.gov This electronic tuning provides a powerful tool for controlling the stereochemical outcome of reactions involving allylic substrates.
Interactive Table: Effect of Ligand Design on Isomerization of 2-methyl-3-butenenitrile (2M3BN)
| Catalyst System | Conversion of 2M3BN (%) | Selectivity to 3PN (%) | Reaction Time (h) |
|---|---|---|---|
| NiL4 | 74.5 | >98 | 3 |
Data derived from a study on the isomerization of 2-methyl-3-butenenitrile, an analogue of this compound. researchgate.net
Regioselectivity in Chemical Transformations
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, which possesses multiple reactive sites—the alkene and the nitrile group—regioselectivity is a critical consideration in its chemical transformations.
The regiochemical outcome of reactions involving this compound is governed by a combination of electronic effects, steric hindrance, and the nature of the catalyst and reagents employed. The phenyl group and the nitrile group exert distinct electronic influences on the double bond, making it susceptible to attack at different positions depending on the reaction type.
In hydroformylation, a process that introduces a formyl group and a hydrogen atom across a double bond, the regioselectivity (the ratio of linear to branched aldehyde products) is highly dependent on the catalyst system. For aryl olefins, the formation of a stabilizing η³-allyl intermediate can influence the outcome. researchgate.net The electronic nature of substituents on the phenyl ring can alter the selectivity, and the choice of ligand is paramount. researchgate.net For instance, novel bidentate phosphine-phosphoramidite ligand systems for rhodium-catalyzed hydroformylation allow for tuning of regioselectivity through steric and electronic effects. morressier.com Similarly, encapsulating rhodium catalysts within zeolites has been shown to increase the linear-to-branched product ratio significantly compared to their homogeneous counterparts. rsc.org
The structure of the substrate itself is a primary determinant of regioselectivity. masterorganicchemistry.com The relative stability of potential intermediates, such as carbocations or metallacycles, often dictates the preferred reaction pathway. In reactions involving organocuprate reagents with allylic substrates, the regioselectivity (SN2 vs. SN' processes) is influenced by the specific structure of both the substrate and the cuprate (B13416276) reagent. rsc.org
Lewis acids can significantly influence the regioselectivity of chemical reactions by coordinating to a basic site in one of the reactants. In the case of this compound, the nitrile nitrogen possesses a lone pair of electrons and can coordinate to a Lewis acid. This coordination enhances the electron-withdrawing nature of the nitrile group, thereby altering the electronic properties of the entire molecule.
In Diels-Alder reactions, the choice of Lewis acid catalyst can steer the reaction to form different regioisomers. For example, the reaction between tropone (B1200060) and 1,1-diethoxyethene (B179383) yields an [8+2] cycloadduct with B(C₆F₅)₃ as the catalyst, but a [4+2] cycloadduct with B(C₆H₅)₃. chemrxiv.org This dramatic shift in regioselectivity arises from the Lewis acid's ability to modulate the activation barriers for the competing pathways. chemrxiv.org The binding of the Lewis acid to a carbonyl oxygen in the dienophile lowers the activation barrier and can favor one cycloaddition mode over another. chemrxiv.orgmdpi.com
Similarly, in Pinner reactions, where nitriles react with alcohols, Lewis acids like trimethylsilyl (B98337) triflate promote the formation of carboxylic esters. nih.gov The Lewis acid activates the nitrile by coordinating to it, forming a highly electrophilic nitrilium cation that is then attacked by the alcohol. nih.gov This activation is crucial for the reaction to proceed and dictates the regiochemical outcome by making the nitrile carbon the site of nucleophilic attack. The strength and steric bulk of the Lewis acid can be tuned to optimize the desired transformation and selectivity. rsc.org
Stereoselectivity in Chemical Transformations
Stereoselectivity is the property of a chemical reaction that causes it to favor the formation of one stereoisomer over another. For a molecule like this compound, reactions at the double bond can potentially create one or more stereocenters, making the control of stereochemistry a vital aspect of its synthetic utility.
The control of stereochemical outcomes in reactions of this compound can be achieved through various strategies, primarily involving the use of chiral catalysts, chiral auxiliaries, or by exploiting the inherent stereochemical features of the substrate and reagents. The goal is to create a diastereomeric transition state with a lower energy for the formation of the desired stereoisomer.
Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, offer a high degree of control. masterorganicchemistry.com For example, the addition of reagents to the double bond of this compound can proceed in a stereospecific manner depending on the reaction mechanism. In azido-phenylselenenylation reactions of alkenes, the addition proceeds stereospecifically. nih.gov
The stereochemistry of cycloaddition reactions can be efficiently controlled by the choice of reagent. researchgate.net In reactions involving 3-phenylcyclopropene, a related structure, cycloadditions lead to the stereoselective formation of products with specific relative stereochemistry. researchgate.net The influence of substituents on the stereochemical course of reactions is also significant. In Diels-Alder reactions, repulsive orbital-orbital interactions between substituents on the diene and dienophile can be a deciding factor in the stereochemical outcome. imperial.ac.uk
Diastereomeric Control: Diastereoselectivity arises when a reaction can produce two or more diastereomeric products, and one is formed preferentially. This can be achieved through substrate control, where an existing stereocenter in the molecule directs the approach of a reagent to one face of the reactive site. Another common strategy is reagent control, where a chiral reagent is used to create the desired stereochemistry. Diastereoselective reactions often occur when one face of an alkene is sterically hindered, forcing the reagent to approach from the less hindered face. masterorganicchemistry.com
Enantiomeric Control: Enantioselectivity is achieved when a reaction produces a pair of enantiomers in unequal amounts. This is most commonly accomplished through the use of a chiral catalyst or a chiral ligand coordinated to a metal catalyst. The chiral environment created by the catalyst leads to diastereomeric transition states, one of which is lower in energy, resulting in the preferential formation of one enantiomer. For example, in the synthesis of 1,3-amino alcohols, a titanium tetrachloride mediated aza-enolate aldol (B89426) reaction can proceed with high diastereomeric and enantiomeric excess. researchgate.net
In the context of this compound, an enantioselective hydrogenation or hydroformylation could be achieved using a chiral rhodium or iridium catalyst, for instance. The design of the chiral ligand is paramount in achieving high levels of enantiomeric excess (ee). The interplay between the ligand and the substrate in the coordination sphere of the metal dictates the facial selectivity of the hydride or formyl group addition to the double bond.
Advanced Spectroscopic and Analytical Methodologies for Research on 3 Phenyl 3 Butenenitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Phenyl-3-butenenitrile. Both ¹H and ¹³C NMR spectroscopies provide critical data on the chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the vinylic protons of the butene chain, and the allylic protons adjacent to the nitrile group. The chemical shifts (δ) of the aromatic protons typically appear in the downfield region (around 7.0-8.0 ppm), with their multiplicity depending on the substitution pattern and coupling interactions. The vinylic protons will resonate at characteristic chemical shifts, influenced by their position relative to the phenyl and nitrile groups, and will show coupling to each other. The allylic protons adjacent to the electron-withdrawing nitrile group will be deshielded and appear at a specific chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in this compound. The spectrum will display signals for the carbon atoms of the phenyl ring, the two sp²-hybridized carbons of the double bond, the sp³-hybridized carbon of the methylene (B1212753) group, and the characteristic signal for the nitrile carbon, which typically appears in the range of 110-125 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.2 - 7.5 | 125 - 130 |
| Vinylic CH | 5.5 - 6.5 | 120 - 140 |
| Allylic CH₂ | ~3.2 | ~25 |
| Nitrile C | - | ~118 |
| Phenyl C (quaternary) | - | 135 - 140 |
Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and for studying its conformational isomers.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. A key diagnostic peak is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the region of 2260-2220 cm⁻¹. spectroscopyonline.com The presence of the aromatic phenyl ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C=C double bond of the butene chain will also show a stretching vibration in the 1680-1620 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also Raman active and often gives a strong signal. The symmetric vibrations of the phenyl ring are particularly strong in the Raman spectrum, aiding in the conformational analysis of the molecule.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2260 - 2220 (sharp, intense) | 2260 - 2220 (strong) |
| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 (strong) |
| Vinylic C=C | Stretching | 1680 - 1620 | 1680 - 1620 |
| Vinylic C-H | Bending (out-of-plane) | 1000 - 650 | - |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through fragmentation analysis.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of a hydrogen cyanide molecule (HCN), cleavage of the allylic bond, and fragmentation of the phenyl ring, leading to characteristic fragment ions.
High-Resolution Mass Spectrometry (HRMS): HRMS allows for the precise determination of the molecular formula of this compound by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy. This level of precision helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Interactive Data Table: Expected Mass Spectrometry Data for this compound (C₁₀H₉N)
| Ion | m/z (Nominal) | Possible Fragmentation Pathway |
| [M]⁺ | 143 | Molecular Ion |
| [M-H]⁺ | 142 | Loss of a hydrogen radical |
| [M-HCN]⁺ | 116 | Loss of hydrogen cyanide |
| [C₇H₇]⁺ | 91 | Tropylium ion (from phenylmethyl fragment) |
| [C₆H₅]⁺ | 77 | Phenyl cation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide accurate bond lengths, bond angles, and intermolecular interactions.
The crystal structure would reveal the conformation of the butenenitrile chain relative to the phenyl ring, including the torsion angles that define the molecule's shape. This information is invaluable for understanding the steric and electronic effects that govern its reactivity and physical properties. However, obtaining single crystals suitable for X-ray diffraction can be challenging, and as of now, the crystal structure of this compound does not appear to be publicly available. Should such data become available, it would provide unparalleled insight into its solid-state packing and intermolecular forces.
Surface-Sensitive Spectroscopies for Interfacial Reaction Analysis
The study of how this compound interacts with surfaces is crucial for applications in areas such as catalysis and materials science. Surface-sensitive spectroscopies like X-ray Photoelectron Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS) are particularly well-suited for this purpose.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within the top few nanometers of a surface. spectroscopyeurope.com When this compound is adsorbed on a surface, XPS can be used to:
Identify the elements present: The C 1s, N 1s, and any elements from the substrate will be detected.
Determine the chemical state: The binding energies of the C 1s and N 1s core levels are sensitive to the local chemical environment. For example, the N 1s binding energy can distinguish between a nitrile group that is simply physisorbed on the surface and one that has chemically reacted with the substrate.
Quantify surface coverage: The intensity of the XPS signals can be used to estimate the amount of this compound on the surface.
Near Edge X-ray Absorption Fine Structure (NEXAFS)
NEXAFS spectroscopy provides information about the orientation and electronic structure of molecules adsorbed on surfaces. kit.edu By using polarized synchrotron radiation, NEXAFS can determine the orientation of the phenyl ring and the C≡N bond of this compound with respect to the surface plane. This is achieved by analyzing the angular dependence of the absorption of X-rays at the carbon and nitrogen K-edges. This technique is particularly powerful for understanding how the molecule arranges itself at an interface, which can have a profound impact on surface reactivity.
In situ Spectroscopic Techniques for Reaction Monitoring (e.g., FTIR-ATR)
In situ spectroscopic techniques are crucial for monitoring chemical reactions in real-time, providing kinetic and mechanistic information without the need for sample extraction. mt.com Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly powerful tool for this purpose, as it allows for the direct measurement of the reaction mixture in its native state. mt.com The infrared energy penetrates a short distance into the sample, enabling the acquisition of high-quality spectra of optically dense solutions. mt.com
For reactions involving this compound, such as its synthesis or subsequent functionalization, in situ FTIR-ATR can be used to track the concentration of reactants, intermediates, and products as a function of time. mt.com This is achieved by monitoring the characteristic vibrational bands of the functional groups present in these species.
Research Findings and Applications:
The application of in situ FTIR-ATR to monitor organic reactions is well-established. rsc.org In a hypothetical synthesis of this compound, key vibrational bands could be monitored to follow the reaction progress. The disappearance of reactant bands and the appearance of product bands would provide a real-time reaction profile.
For example, the nitrile (C≡N) stretching vibration, typically found in the 2200-2260 cm⁻¹ region, would be a key indicator for the formation of this compound. The C=C stretching of the butene group and the aromatic C-H and C=C vibrations of the phenyl group would also be important spectral features to monitor.
The data obtained from in situ FTIR-ATR can be used to determine reaction kinetics, identify reaction intermediates, and optimize reaction conditions. mt.com The following table illustrates how specific infrared bands could be used to monitor a hypothetical reaction involving this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Species | Expected Trend During Reaction |
| 2245 | C≡N stretch | This compound | Increase |
| 1640 | C=C stretch (alkene) | This compound | Increase |
| 3050 | Aromatic C-H stretch | Reactant/Product | Change in intensity/position |
| 1600, 1495, 1450 | Aromatic C=C stretch | Reactant/Product | Change in intensity/position |
| Specific Reactant Bands | e.g., C=O stretch | Starting Material | Decrease |
Note: The wavenumbers and trends in this table are illustrative and would be specific to the particular reaction being studied.
By continuously collecting spectra throughout the reaction, a detailed kinetic profile can be constructed, providing valuable insights into the reaction mechanism. This real-time monitoring capability is invaluable for process development and control in both laboratory and industrial settings. mt.com
Synthetic Utility and Applications As an Organic Intermediate
Precursors to Complex Organic Molecules
Theoretically, 3-Phenyl-3-butenenitrile could serve as a starting material for the synthesis of more complex molecules through various reactions targeting its alkene and nitrile functionalities. The conjugated system could participate in Diels-Alder reactions, acting as a dienophile to construct six-membered rings. Furthermore, the double bond is susceptible to a range of addition reactions, including hydrogenation to form 3-phenylbutanenitrile, or hydrohalogenation, which could introduce further functional groups. The nitrile group itself can be hydrolyzed to a carboxylic acid (3-phenyl-3-butenoic acid) or reduced to a primary amine (4-phenyl-4-buten-1-amine), both of which are versatile intermediates for further molecular elaboration.
Building Blocks for Heterocyclic Compounds
Nitriles are common precursors for the synthesis of nitrogen-containing heterocycles. While specific examples for this compound are not readily found, one could envision its use in the construction of pyridines and pyrimidines. For instance, co-cyclization reactions with alkynes or other multi-carbon units could potentially lead to substituted phenylpyridines. The synthesis of pyrimidines often involves the condensation of a three-carbon unit with an amidine or urea (B33335) derivative; the butenenitrile backbone could potentially be modified to serve as such a three-carbon component.
Intermediates in Industrial Chemical Processes (e.g., adiponitrile (B1665535) production)
The industrial production of adiponitrile, a precursor to nylon-6,6, involves the hydrocyanation of 1,3-butadiene. This process generates various unsaturated nitrile intermediates, including isomers of pentenenitrile and butenenitrile. While it is conceivable that a phenyl-substituted butenenitrile could be involved in related research or specialized applications, there is no evidence in the public domain to suggest that this compound is a key intermediate in the large-scale production of adiponitrile or other major industrial chemicals.
Synthesis of Fine Chemicals and Specialty Materials
The unique combination of a phenyl ring, a double bond, and a nitrile group in this compound suggests its potential as a monomer for polymerization, leading to specialty polymers with specific optical or thermal properties. The phenyl and nitrile groups could enhance the refractive index and thermal stability of the resulting polymer. Furthermore, its derivatives could find applications as fine chemicals in the synthesis of agrochemicals, pharmaceuticals, or dyes, where the specific substitution pattern might impart desired biological activity or color properties. However, specific examples of its use in these areas are not documented in the available literature.
Catalysis in the Synthesis and Transformation of 3 Phenyl 3 Butenenitrile
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions for the transformations of unsaturated nitriles. Nickel and palladium complexes are prominent in this field.
Nickel(0) complexes with phosphorus-based ligands are highly effective for the isomerization and hydrocyanation of unsaturated nitriles. These reactions are analogous to key steps in the industrial production of adiponitrile (B1665535), a precursor to nylon-6,6. The isomerization of the branched 2-methyl-3-butenenitrile (B95465) (2M3BN) to the linear 3-pentenenitrile (B94367) (3PN) is a well-studied model for C-C bond activation and provides significant insights applicable to 3-phenyl-3-butenenitrile.
In the context of hydrocyanation, nickel catalysts facilitate the addition of hydrogen cyanide (HCN) across a double bond. For vinylarenes, this addition typically occurs with high regioselectivity to form the branched nitrile product. The mechanism involves the oxidative addition of HCN to a Ni(0) complex, followed by alkene insertion and reductive elimination. Transfer hydrocyanation methods, which use safer cyanide sources like acetone (B3395972) cyanohydrin, have also been developed using nickel catalyst systems.
The isomerization of allylic nitriles like this compound to more stable isomers is also a critical transformation. This process is believed to proceed through an oxidative addition of the C-CN bond to the Ni(0) center, forming a π-allylnickel intermediate, followed by reductive elimination to yield the isomerized product. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands attached to the nickel center.
Table 1: Examples of Nickel-Catalyzed Isomerization of 2-Methyl-3-butenenitrile (Analogous Reaction)
| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Conversion (%) | Selectivity to 3-Pentenenitrile (%) |
| Ni(cod)₂ | DPEphos | Toluene | 20 | High | Not specified |
| Ni(cod)₂ | Xantphos-type diphosphonites | Toluene | 80 | 10-99 | 51-85 |
| Ni(0) | N-heterocyclic carbene (NHC) | Not specified | RT | Total | Not applicable (forms 2-methyl-2-butenenitrile) |
| NiL₄ | Tri-O-p-tolyl phosphite (B83602) | Not specified | Not specified | High | Not specified |
Data compiled from various studies on 2-methyl-3-butenenitrile isomerization. This table illustrates catalyst performance in a closely related system.
Palladium-based catalysts are versatile for various organic transformations, including the hydrocarboxylation of olefins, which introduces a carboxylic acid group. For α-aryl alkenes, structurally similar to this compound, palladium catalysts can achieve high regioselectivity.
A notable development is the use of formic acid or its derivatives as a CO surrogate, which avoids the handling of toxic carbon monoxide gas. In a typical reaction, a Pd(0) or Pd(II) precursor is combined with a phosphine (B1218219) ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), to catalyze the hydrocarboxylation of olefins like α-methylstyrene. This process yields the corresponding carboxylic acid with high selectivity for the branched or linear product depending on the ligand and reaction conditions. The mechanism is thought to involve the formation of a palladium-hydride species, which adds to the alkene, followed by CO insertion and subsequent hydrolysis.
Table 2: Palladium-Catalyzed Hydrocarboxylation of α-Methylstyrene (Analogous Substrate)
| Catalyst Precursor | Ligand | CO Source | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | dppf | Phenyl formate (B1220265) / Formic acid | Toluene | 90 | 96 |
This table demonstrates the efficiency of palladium catalysis for a structurally related vinylarene. pleiades.online
Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation and reusability. For reactions involving unsaturated nitriles, solid acid catalysts like zeolites and supported heteropoly acids are potential candidates for isomerization reactions.
While specific examples for this compound are not extensively documented, the principles of alkene isomerization over solid acids are well-established. These catalysts possess Brønsted or Lewis acid sites that can protonate the double bond, leading to the formation of a carbocation intermediate. Subsequent deprotonation results in the isomerized alkene. Zeolites, with their shape-selective properties, can influence the product distribution in such reactions. For instance, zeolites like H-USY and Beta have been employed for the isomerization of various aromatic compounds. rsc.org Similarly, silica-supported heteropoly acids have been shown to be efficient for the isomerization of styrene (B11656) oxide to phenylacetaldehyde, demonstrating their applicability to reactions involving phenyl-substituted molecules under mild conditions. researchgate.net
The application of these solid acid catalysts to the isomerization of this compound could provide a greener alternative to homogeneous systems, although challenges such as catalyst deactivation due to coking may need to be addressed.
Organocatalysis and Biocatalysis
In recent years, organocatalysis and biocatalysis have emerged as powerful tools in sustainable chemistry, offering metal-free and environmentally benign alternatives for chemical transformations.
Organocatalysis utilizes small organic molecules to catalyze reactions. For transformations involving unsaturated nitriles, organocatalytic conjugate addition is a relevant approach. Chiral organocatalysts, such as cinchona alkaloids or proline derivatives, can facilitate the enantioselective addition of nucleophiles to the double bond of α,β-unsaturated systems. While direct application to this compound is not widely reported, the conjugate cyanation of α,β-unsaturated aldehydes has been achieved using a synergistic combination of a chiral organocatalyst and a photoredox catalyst. This dual catalytic system enables a formal polarity reversal of the enal, allowing for a stereocontrolled 1,4-addition of an electrophilic cyanide source.
Biocatalysis employs enzymes or whole microorganisms to perform chemical reactions with high specificity and selectivity under mild conditions. For the synthesis and transformation of nitriles, several classes of enzymes are of interest:
Aldoxime Dehydratases: These enzymes catalyze the dehydration of aldoximes to produce nitriles, offering a cyanide-free synthetic route. This method is applicable to a broad range of substrates. pleiades.onlineacsgcipr.orgnih.gov
Nitrile Hydratases and Nitrilases: These enzymes are involved in the hydrolysis of nitriles. Nitrile hydratases convert nitriles to the corresponding amides, while nitrilases directly hydrolyze nitriles to carboxylic acids and ammonia. acsgcipr.orgnih.govcsir.co.zaresearchgate.net These enzymatic transformations are often highly selective and can be used for kinetic resolutions of racemic nitriles.
Ene-reductases and Alcohol Dehydrogenases: In multi-enzyme cascade reactions, ene-reductases can selectively reduce the carbon-carbon double bond of α,β-unsaturated compounds, followed by the reduction of a carbonyl group by an alcohol dehydrogenase, as demonstrated in the synthesis of stereoisomers of related phenyl-containing structures.
These biocatalytic methods present a promising avenue for the green synthesis and chiral resolution of this compound and its derivatives, avoiding the use of toxic reagents and harsh reaction conditions. pleiades.onlineacs.org
Ligand Design and Catalyst Optimization for Selectivity and Activity
In homogeneous catalysis, particularly with nickel and palladium, the design of the ligand is paramount for controlling the activity, selectivity, and stability of the catalyst. The electronic and steric properties of the ligand directly influence the coordination environment of the metal center, which in turn dictates the outcome of the catalytic cycle.
For the nickel-catalyzed isomerization and hydrocyanation of unsaturated nitriles, phosphorus-based ligands have been extensively studied. Key considerations in ligand design include:
Bite Angle: In bidentate phosphine or phosphite ligands, the natural bite angle (the P-M-P angle) is a critical parameter. A wider bite angle, often enforced by a rigid ligand backbone (e.g., in Xantphos or DPEphos), can favor the formation of the desired linear product in hydrocyanation reactions by influencing the energetics of the reductive elimination step.
Steric Bulk: Increasing the steric bulk of the ligand can prevent the formation of catalytically inactive bis-ligand complexes and can also influence the regioselectivity of the reaction. However, excessively bulky ligands may hinder substrate coordination and reduce catalytic activity.
Electronic Properties: The electron-donating or -withdrawing nature of the ligand affects the electron density at the metal center. Electron-poor ligands (e.g., phosphites) can enhance the stability of the catalyst and influence the rates of oxidative addition and reductive elimination.
Rational ligand design involves a fine-tuning of these properties to achieve optimal performance. For example, the development of sterically demanding diphosphonite ligands based on rigid backbones has led to catalysts with good activity and selectivity for the isomerization of 2-methyl-3-butenenitrile. gctlc.org The interplay between steric and electronic effects is complex, and a deep mechanistic understanding is crucial for the rational design of new and improved catalysts for the synthesis and transformation of this compound.
Future Research Directions in 3 Phenyl 3 Butenenitrile Chemistry
Development of Novel Stereoselective and Regioselective Methodologies
The control of stereochemistry and regiochemistry is paramount in modern organic synthesis, particularly for the construction of complex molecules with specific biological activities. For 3-Phenyl-3-butenenitrile, which possesses multiple reactive sites, the development of highly selective synthetic methods is a key area for future investigation.
Future research will likely focus on the development of catalytic asymmetric reactions to control the stereocenters that can be generated from this compound. This includes the enantioselective conjugate addition of nucleophiles to the α,β-unsaturated nitrile system. The use of chiral catalysts, such as organocatalysts or transition-metal complexes with chiral ligands, will be instrumental in achieving high levels of stereocontrol.
Regioselectivity, the preference for a reaction to occur at one position over another, is another critical aspect to be explored. wikipedia.org Reactions such as hydrocyanation, hydrogenation, and other additions to the double bond can potentially yield different constitutional isomers. wikipedia.org Future methodologies will aim to control the regioselectivity of these transformations, for instance, by employing directing groups or carefully designed catalysts that can differentiate between the possible reaction sites. The development of methods for the regioselective functionalization of the phenyl ring or the allylic position will also expand the synthetic utility of this compound.
Table 1: Potential Stereoselective and Regioselective Reactions for this compound
| Reaction Type | Potential Outcome | Key Research Goal |
| Asymmetric Conjugate Addition | Enantiomerically enriched β-functionalized nitriles | Development of chiral catalysts for high enantioselectivity. |
| Regioselective Hydrocyanation | Selective formation of dinitriles | Design of catalyst systems that favor addition at a specific carbon of the double bond. |
| Regioselective Hydrogenation | Selective reduction of the C=C bond or the nitrile group | Discovery of chemoselective catalysts. |
| Allylic Functionalization | Introduction of functional groups at the allylic position | Exploration of transition-metal catalyzed C-H activation. rsc.orgrsc.org |
Exploration of New Catalytic Systems for Sustainable Transformations
The development of environmentally benign and efficient catalytic systems is a cornerstone of modern chemical research. Future efforts in the chemistry of this compound will undoubtedly focus on the discovery and application of novel catalysts that promote sustainable transformations.
A significant area of interest will be the use of earth-abundant and non-toxic metal catalysts, such as iron, copper, and manganese, to replace precious metal catalysts like palladium and rhodium. nih.gov These catalysts are not only more sustainable but can also offer unique reactivity and selectivity. For instance, manganese-catalyzed additions of saturated nitriles to unsaturated nitriles have been reported, a strategy that could be adapted for the functionalization of this compound. nih.gov
Biocatalysis, using enzymes or whole microorganisms, presents another promising avenue for sustainable transformations. mdpi.com Aldoxime dehydratases, for example, offer a cyanide-free route to nitrile synthesis under mild conditions and could potentially be engineered for transformations involving this compound. mdpi.com The use of enzymes could also enable highly stereoselective reactions, complementing traditional chemical catalysis.
Furthermore, the development of heterogeneous catalysts will be crucial for improving the sustainability of processes involving this compound. Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. Novel catalytic supports and nanomaterials could provide highly active and stable catalysts for various transformations. nih.gov
Advanced Mechanistic Investigations through Combined Experimental and Computational Approaches
A deep understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. Future research on this compound will benefit greatly from advanced mechanistic investigations that combine experimental techniques with computational modeling.
Experimental studies, including kinetic analysis, isotope labeling, and in-situ spectroscopic monitoring, will provide valuable data on reaction pathways and intermediates. These experimental findings can then be complemented by computational studies, primarily using Density Functional Theory (DFT), to gain a more detailed picture of the reaction mechanism at the molecular level. mdpi.commdpi.com
DFT calculations can be used to model transition states, calculate activation energies, and predict the stereochemical and regiochemical outcomes of reactions. mdpi.comsemanticscholar.org For example, in the context of nickel-catalyzed hydrocyanation of related butadienes, DFT studies have been instrumental in elucidating the complex reaction pathways and the role of ligands in controlling selectivity. mdpi.com Similar computational approaches can be applied to investigate the mechanisms of various reactions involving this compound, such as cycloadditions, Michael additions, and catalytic functionalizations. fiveable.me This synergistic approach will accelerate the development of more efficient and selective synthetic methodologies.
Table 2: Combined Approaches for Mechanistic Investigation
| Technique | Information Gained |
| Experimental | |
| Kinetic Studies | Reaction rates, rate laws, and activation parameters. |
| Isotope Labeling | Elucidation of bond-forming and bond-breaking steps. |
| In-situ Spectroscopy (NMR, IR) | Identification of reaction intermediates. |
| Computational (DFT) | |
| Transition State Modeling | Geometry and energy of transition states. mdpi.com |
| Reaction Coordinate Profiling | Detailed energy profile of the reaction pathway. |
| Molecular Orbital Analysis | Understanding electronic effects and reactivity. |
Applications in Green Chemistry and Sustainable Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netresearchgate.net Future research on this compound will increasingly focus on its applications within the framework of green and sustainable synthesis.
One key area will be the development of synthetic routes to this compound that utilize renewable feedstocks and environmentally friendly reagents. acs.orgacs.org For instance, methods that avoid the use of toxic cyanides are highly desirable. nih.gov Biocatalytic routes or the use of greener cyanide sources could provide more sustainable alternatives. mdpi.com
The use of green solvents, such as water, ionic liquids, or supercritical fluids, in reactions involving this compound will also be a major focus. researchgate.netmdpi.com Water is an ideal green solvent due to its non-toxicity, abundance, and low cost. nih.gov The development of water-compatible catalytic systems will be crucial for enabling a wider range of reactions to be performed in aqueous media.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-Phenyl-3-butenenitrile in laboratory settings?
- Methodological Answer : For nitrile compounds like this compound, safety protocols should include:
- Use of PPE (nitrile gloves, safety goggles, lab coats) and ventilation systems to avoid inhalation of vapors or dust.
- Storage in cool, dry conditions away from oxidizers, with containers sealed to prevent moisture ingress.
- Spill management: Avoid dust generation, use inert absorbents, and dispose of waste according to hazardous chemical regulations.
- Reference safety guidelines for structurally similar nitriles, such as spill containment and firefighting measures (e.g., dry powder or CO₂ extinguishers) .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer : Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to identify phenyl and nitrile group environments. Compare chemical shifts with analogous compounds (e.g., 3-Methyl-2-phenylbutyronitrile, δ ~2.5–3.5 ppm for allylic protons) .
- IR Spectroscopy : Detect the C≡N stretch (~2200–2260 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹). Use gas-phase IR for purity assessment .
- Mass Spectrometry (MS) : Confirm molecular weight (MW: 157.2 g/mol) and fragmentation patterns.
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer :
- Route Selection : Consider cyanation of 3-Phenyl-3-butenol via nucleophilic substitution (e.g., using NaCN/KCN) or Pd-catalyzed cross-coupling for stereocontrol.
- Parameter Optimization : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor yield and purity via GC-MS .
Advanced Research Questions
Q. How can computational modeling clarify the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Compare with experimental results for electron-deficient dienophiles.
- Molecular Dynamics : Simulate solvent effects on reaction kinetics. Reference studies on analogous nitriles (e.g., acrylonitrile derivatives) .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound hydrogenation?
- Methodological Answer :
- Controlled Replication : Standardize reaction conditions (pressure, catalyst pre-treatment) and quantify by-products via HPLC.
- Meta-Analysis : Systematically review literature using tools like PRISMA to identify biases (e.g., solvent purity, catalyst aging). Address gaps via sensitivity analysis .
Q. How can isotopic labeling elucidate degradation pathways of this compound in environmental matrices?
- Methodological Answer :
- ¹³C-Labeling : Synthesize ¹³C-enriched nitrile to track hydrolysis products (e.g., phenylbutyric acid derivatives) via LC-MS.
- Microcosm Studies : Simulate soil/water systems with controlled microbial communities. Use NMR to identify intermediate metabolites .
Key Methodological Recommendations
- Contradiction Analysis : Use triangulation (e.g., combining experimental, computational, and literature data) to validate mechanisms .
- Experimental Design : Prioritize DOE (Design of Experiments) for multifactorial optimization (e.g., catalyst/substrate ratio, solvent effects) .
- Ethical Compliance : Align safety protocols with OSHA/REACH standards, referencing SDS for nitrile handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
